molecular formula C15H21N3O2 B3015338 4-tert-butyl-2-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide CAS No. 2097857-35-5

4-tert-butyl-2-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B3015338
CAS No.: 2097857-35-5
M. Wt: 275.352
InChI Key: WANAIWDFJKRZFA-UHFFFAOYSA-N
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Description

4-tert-butyl-2-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a pyridine moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other cyclic intermediates.

    Introduction of the Pyridine Moiety: The pyridine group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrrolidine intermediate.

    Addition of the Tert-Butyl Group: The tert-butyl group is incorporated via an alkylation reaction using tert-butyl halides under basic conditions.

    Formation of the Carboxamide Group: The carboxamide functionality is introduced through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-2-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-2-oxo-N-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxamide: Similar structure with a pyridine moiety at the 3-position.

    4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide: Similar structure with a pyridine moiety at the 2-position.

    4-tert-butyl-2-oxo-N-[(pyrimidin-4-yl)methyl]pyrrolidine-3-carboxamide: Similar structure with a pyrimidine ring instead of pyridine.

Uniqueness

The uniqueness of 4-tert-butyl-2-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

4-tert-butyl-2-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-15(2,3)11-9-18-14(20)12(11)13(19)17-8-10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANAIWDFJKRZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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